EINECS 309-462-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 309-462-0 is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 309-462-0 typically involves the reaction of silver nitrate with 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C10H18S→C10H18SAg+HNO3
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiolate group is oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol and elemental silver.
Substitution: It can participate in substitution reactions where the silver ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various metal salts or organic halides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol, elemental silver.
Substitution: Metal thiolates, organic thiolates.
Wissenschaftliche Forschungsanwendungen
EINECS 309-462-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has potential antimicrobial properties and can be used in the development of antibacterial agents.
Medicine: It may be explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: The compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of EINECS 309-462-0 involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins and enzymes, leading to the disruption of cellular functions. This interaction can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms.
Vergleich Mit ähnlichen Verbindungen
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol
Comparison: EINECS 309-462-0 is unique due to its specific thiolate structure and the presence of the bicyclic framework. Compared to other silver thiolates, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
100335-18-0 |
---|---|
Molekularformel |
C10H17AgS |
Molekulargewicht |
277.174 |
IUPAC-Name |
silver;4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9,11H,4-5H2,1-3H3;/q;+1/p-1 |
InChI-Schlüssel |
TYSZWAGPSBKKNV-UHFFFAOYSA-M |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.